physical and chemical properties of (2-(Methoxycarbonyl)pyridin-in-4-yl)boronic acid
physical and chemical properties of (2-(Methoxycarbonyl)pyridin-in-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry, offers a versatile scaffold for the synthesis of complex heterocyclic molecules. Its strategic placement of a boronic acid group and a methoxycarbonyl group on the pyridine ring makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the physical and chemical properties of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid, alongside detailed experimental protocols for its characterization and utilization.
Core Properties
The physical and chemical properties of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid (CAS Number: 1150114-30-9) are summarized below. It is important to note that while some data are experimentally determined, others are predicted based on computational models.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BNO₄ | [1][] |
| Molecular Weight | 180.95 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 410.1±55.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in aqueous acid and water | Inferred from related compounds[4] |
| pKa | 6.75±0.10 (Predicted) | [3] |
Chemical and Spectroscopic Properties
| Property | Value/Description | Source |
| IUPAC Name | (2-methoxycarbonylpyridin-4-yl)boronic acid | [] |
| InChI Key | ZTZZDNQZEWCDEP-UHFFFAOYSA-N | [] |
| SMILES | B(C1=CC(=NC=C1)C(=O)OC)(O)O | [] |
| Storage | Store in an inert atmosphere, in a freezer at -20°C | [1] |
| Stability | Boronic acids have a tendency to form cyclic anhydrides (boroxines) | [5] |
Synthesis and Purification
The synthesis of pyridinylboronic acids can be achieved through several methods, with the halogen-metal exchange followed by borylation being a common and cost-effective approach.
Synthetic Workflow
Caption: General workflow for the synthesis of pyridinylboronic acids.
Experimental Protocol: Synthesis
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of the appropriate 2-halo-4-(methoxycarbonyl)pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Halogen-Metal Exchange : Cool the solution to -78°C and slowly add an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. Stir the mixture at this temperature for a specified time to ensure complete formation of the organometallic intermediate.
-
Borylation : To the cooled solution, add a trialkyl borate (e.g., triisopropyl borate) dropwise, maintaining the low temperature. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis : Quench the reaction by the slow addition of an aqueous acid solution (e.g., HCl).
-
Work-up : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid.
Chemical Reactivity and Applications
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is a valuable building block in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In a reaction vessel, combine (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition : Add an appropriate solvent system, such as a mixture of 1,4-dioxane and water.
-
Degassing : Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Characterization Methods
Accurate characterization is crucial to confirm the identity and purity of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid. The following are standard analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed structural information. To overcome the potential for complex spectra due to the formation of boroxines, using a coordinating deuterated solvent like DMSO-d₆ is recommended.[5]
-
Sample Preparation : Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing : Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Sample Preparation : Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in the initial mobile phase.
-
Chromatography : Inject the sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Mass Analysis : The eluent from the HPLC is directed into the mass spectrometer for analysis, typically in positive ion mode for this compound.
Caption: Workflow for the analytical characterization of the compound.
Applications in Drug Discovery
Pyridine-containing boronic acids are of significant interest in drug discovery due to the prevalence of the pyridine scaffold in biologically active molecules.[6] While specific biological activities for (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid are not extensively documented in publicly available literature, its utility as a synthetic intermediate allows for the generation of libraries of novel compounds for screening against various therapeutic targets. Boronic acids themselves have been successfully developed into drugs, such as the proteasome inhibitor Bortezomib.
Conclusion
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is a valuable and versatile reagent for synthetic and medicinal chemists. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols for its synthesis, purification, and characterization, is essential for its effective application in the development of novel chemical entities. This guide provides a foundational resource for researchers working with this important building block.
References
- 1. 1150114-30-9|(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 2-(Methoxycarbonyl)pyridine-4-boronic acid | 1150114-30-9 [m.chemicalbook.com]
- 4. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
